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molecular formula C3H5ClN4S B8336368 5-Chloromethylthio-1-methyltetrazole

5-Chloromethylthio-1-methyltetrazole

Cat. No. B8336368
M. Wt: 164.62 g/mol
InChI Key: CUSWHIFNKMCNPX-UHFFFAOYSA-N
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Patent
US05116833

Procedure details

A solution of sodium 5-mercapto-1-methyltetrazole hydrate (1.38 g, 10.0 mmol) in CH3CN (50 mL) was cooled in ice and treated in one portion with bromochloromethane (6.47 g, 50 mmol). The ice-bath was removed and the reaction mixture stirred at R.T. for 18 h. Then the solvent was evaporated and the crude product purified by chromatography on silica gel (eluted with CH2Cl2) to afford 1.27 g (77%) of the title compound, m.p.: 55°-57° C.
Name
sodium 5-mercapto-1-methyltetrazole hydrate
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
O.[SH:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1.[Na].Br[CH2:11][Cl:12]>CC#N>[Cl:12][CH2:11][S:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1 |f:0.1.2,^1:8|

Inputs

Step One
Name
sodium 5-mercapto-1-methyltetrazole hydrate
Quantity
1.38 g
Type
reactant
Smiles
O.SC1=NN=NN1C.[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
6.47 g
Type
reactant
Smiles
BrCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at R.T. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by chromatography on silica gel (eluted with CH2Cl2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCSC1=NN=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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